Phase Transition Temperatures of 4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic Acid: A Comprehensive Technical Guide
Phase Transition Temperatures of 4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid (also known as trans,trans-4'-propylbicyclohexyl-4-carboxylic acid, CAS 65355-32-0) is a critical structural intermediate and mesogen in the development of advanced liquid crystal (LC) materials[1]. Widely utilized in the synthesis of nematic mixtures for Super Twisted Nematic (STN) and Thin-Film Transistor (TFT) displays, the bicyclohexyl core provides exceptionally low optical anisotropy ( Δn ) and high UV stability compared to its biphenyl analogues[2]. This whitepaper provides an in-depth analysis of its phase transition temperatures, the structural causality behind its mesomorphic behavior, and the standardized experimental protocols required for its thermodynamic characterization.
Structural Mechanisms Governing Phase Transitions
To understand the phase transition temperatures of this compound, one must analyze the molecular architecture that dictates its intermolecular interactions. The mesomorphic behavior is governed by three primary structural features:
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The trans,trans-Bicyclohexyl Core : The fully saturated, non-conjugated bicyclohexyl system adopts a highly linear, rigid chair-chair conformation. This rod-like geometry maximizes van der Waals dispersion forces along the longitudinal axis, which is essential for stabilizing highly ordered mesophases (such as Smectic B and Nematic phases) and driving up the clearing temperature (isotropic transition)[2].
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Carboxylic Acid Dimerization : In the condensed phase, the terminal carboxylic acid (-COOH) groups form strong intermolecular hydrogen bonds, creating a symmetric, head-to-head dimer. This dimerization effectively doubles the molecular aspect ratio (length-to-width ratio). Without this dimerization, the molecule would be too short to exhibit stable liquid crystalline phases; as a dimer, it acts as an extended rigid core that strongly promotes smectic layering and nematic orientational order.
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The Propyl Terminal Chain : The three-carbon alkyl tail introduces flexibility that lowers the crystalline melting point relative to the rigid core. Furthermore, due to the odd-even effect in liquid crystals, the odd-numbered propyl chain provides an optimal balance, ensuring a broad nematic window while maintaining a high clearing temperature compared to even-numbered homologues.
Thermodynamic Profile and Phase Behavior
The phase transition profile of 4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid is characterized by a high melting point and a sequence of highly ordered liquid crystalline phases. Upon heating, the compound breaks its three-dimensional crystalline lattice to form a Smectic B (SmB) phase—characterized by hexagonal in-plane packing—before transitioning to a Nematic (N) phase, and finally melting into an Isotropic (Iso) liquid[3].
Table 1: Physicochemical and Phase Transition Properties
| Property | Value / Description | Analytical Method |
| Molecular Formula | C16H28O2 | Mass Spectrometry |
| Molecular Weight | 252.39 g/mol | Mass Spectrometry |
| Melting Point (Cr → Mesophase) | 200 °C | DSC,[4] |
| Boiling Point | 370.9 ± 10.0 °C (Predicted) | Predictive Modeling[4] |
| Mesophase Sequence | Cr → SmB → N → Iso | POM / VT-XRD |
Note: The exact SmB → N and N → Iso transition temperatures are highly sensitive to the purity of the sample and the heating rate, as trace impurities disrupt the hydrogen-bonded dimeric network.
Experimental Methodologies for Phase Characterization
To ensure trustworthiness and reproducibility in LC characterization, a multi-modal, self-validating analytical approach must be employed. Relying on a single method can lead to misidentification of mesophases.
Protocol A: Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the exact temperatures and enthalpies ( ΔH ) of phase transitions.
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Sample Preparation : Accurately weigh 2.0–5.0 mg of high-purity (>99%) sample into a standard aluminum crucible. Seal with a pierced lid to prevent pressure buildup while retaining the sample.
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Atmosphere Control : Purge the furnace with dry Nitrogen ( N2 ) at a flow rate of 50 mL/min to prevent oxidative degradation at high temperatures.
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Thermal Cycling :
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Heating: Heat the sample from 25 °C to 250 °C at a controlled rate of 5 °C/min. Causality: A slow heating rate minimizes thermal lag, ensuring accurate onset temperature detection for the closely spaced SmB and N transitions.
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Isotherm: Hold at 250 °C for 1 minute to erase thermal history.
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Cooling: Cool back to 25 °C at 5 °C/min to observe supercooling effects and reversible transitions.
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Data Analysis : Identify the endothermic peaks during heating. The largest peak typically corresponds to the Cr → SmB melting transition (~200 °C)[5], while subsequent, smaller peaks correspond to the SmB → N and N → Iso transitions.
Protocol B: Polarized Optical Microscopy (POM)
POM provides definitive visual proof of the mesophase type based on optical birefringence, validating the thermal events recorded by DSC.
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Slide Preparation : Place a 1 mg sample between a pre-cleaned glass slide and a coverslip.
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Thermal Stage Setup : Mount the slide onto a programmable Linkam hot stage equipped with cross-polarizers.
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Observation Workflow : Heat the sample past its clearing point to the isotropic phase (black field of view). Cool the sample at 2 °C/min.
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Texture Identification :
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Nematic Phase: Look for the emergence of a characteristic schlieren or thread-like texture dropping out of the isotropic liquid.
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Smectic B Phase: As cooling continues, observe the transition into a highly ordered mosaic or focal-conic texture, indicative of the 2D hexagonal layered structure of the SmB phase[3].
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Visualizations of Phase Dynamics and Workflows
Thermodynamic phase transition pathway of bicyclohexyl carboxylic acid dimers.
Experimental workflow for characterizing liquid crystal phase transitions.
References
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Supplier-China. Trans-4'-Propyl-(1,1'-bicyclohexyl) CAS 65355-32-0 Specifications.[Link]
- Google Patents (CN107963958B). Synthesis method of trans-4-(trans-4'-alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.
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Barocci, S., et al. (1984). Structural Study of the Crystal and Mesomorphic States of trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic acid. Molecular Crystals and Liquid Crystals. ResearchGate.[Link]
Sources
- 1. (trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane) | 279246-65-0 | Benchchem [benchchem.com]
- 2. CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. supplier-china.com [supplier-china.com]
- 5. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
